molecular formula C22H30N6O B5553989 N-(4-ethylphenyl)-4-[2-(1-piperidinyl)-4-pyrimidinyl]-1-piperazinecarboxamide

N-(4-ethylphenyl)-4-[2-(1-piperidinyl)-4-pyrimidinyl]-1-piperazinecarboxamide

Cat. No. B5553989
M. Wt: 394.5 g/mol
InChI Key: VCASYMWJQCPJSM-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds similar to N-(4-ethylphenyl)-4-[2-(1-piperidinyl)-4-pyrimidinyl]-1-piperazinecarboxamide involves multiple steps, including the use of FTIR, 1H-NMR, mass spectral, and elemental analysis for characterization. A notable example includes the synthesis of novel N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)piperidine-4-carboxamide derivatives, which demonstrate the complexity and the meticulous approach required in synthesizing such compounds (Kambappa et al., 2017).

Molecular Structure Analysis

The molecular structure of compounds within this category is often elucidated using spectroscopic methods. Structural analysis is essential for understanding the interactions and the potential biological activities of these compounds. Techniques such as FTIR, NMR, and X-ray crystallography provide insights into the molecular geometry, bonding, and functional groups present in these molecules.

Chemical Reactions and Properties

Compounds like N-(4-ethylphenyl)-4-[2-(1-piperidinyl)-4-pyrimidinyl]-1-piperazinecarboxamide participate in various chemical reactions, contributing to their versatile chemical properties. For instance, Rhodium-catalyzed reactions involving N-(2-pyridinyl)piperazines with CO and ethylene showcase the innovative approaches to modifying the chemical structures and enhancing the properties of such compounds (Ishii et al., 1997).

Scientific Research Applications

Nonaqueous Capillary Electrophoresis for Quality Control

A study developed a nonaqueous capillary electrophoretic separation method for imatinib mesylate and related substances, including N-(4-methyl-3-(4-(pyridin-3-yl)pyrimidin-2-ylamino)phenyl)-4-((piperazin-1-yl)methyl) benzamide. This method is promising for the quality control of pharmaceutical compounds due to its simplicity, effectiveness, and low cost (Ye et al., 2012).

Anti-Angiogenic and DNA Cleavage Studies

Novel derivatives of N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)piperidine-4-carboxamide were synthesized and evaluated for their anti-angiogenic properties and DNA cleavage activities. These compounds exhibited significant anti-angiogenic and cytotoxic effects, suggesting their potential as anticancer agents (Kambappa et al., 2017).

PET Imaging of Serotonin Receptors

The compound 4-(trans-18F-fluoranylmethyl)-N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl]-N-pyridin-2-ylcyclohexane-1-carboxamide (18F-Mefway) was compared with 18F-FCWAY for the quantification of 5-HT1A receptors in human subjects. Although 18F-Mefway showed lower DVR values and greater overestimation bias of AUC ratio values, its resistance to in vivo defluorination makes it a promising PET radioligand for 5-HT1A receptor imaging (Choi et al., 2015).

Novel Insecticides Based on Serotonergic Ligands

Research on 1-[(4-Aminophenyl)ethyl]-4-[3-(trifluoromethyl)phenyl]piperazine (PAPP), a 5-HT(1A) agonist, led to the design and synthesis of new insecticides. This exploration utilized PAPP as a lead compound, resulting in derivatives with certain growth-inhibiting activities against the armyworm, indicating a potential for new insecticide development with novel modes of action (Cai et al., 2010).

properties

IUPAC Name

N-(4-ethylphenyl)-4-(2-piperidin-1-ylpyrimidin-4-yl)piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H30N6O/c1-2-18-6-8-19(9-7-18)24-22(29)28-16-14-26(15-17-28)20-10-11-23-21(25-20)27-12-4-3-5-13-27/h6-11H,2-5,12-17H2,1H3,(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCASYMWJQCPJSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)N2CCN(CC2)C3=NC(=NC=C3)N4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H30N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-ethylphenyl)-4-(2-(piperidin-1-yl)pyrimidin-4-yl)piperazine-1-carboxamide

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